molecular formula C2F6O5S2 B140633 Trifluoromethanesulfonic anhydride CAS No. 358-23-6

Trifluoromethanesulfonic anhydride

Cat. No. B140633
CAS RN: 358-23-6
M. Wt: 282.14 g/mol
InChI Key: WJKHJLXJJJATHN-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonic anhydride, commonly referred to as triflic anhydride or Tf2O, is a reagent used in various chemical reactions due to its strong electrophilic properties. It is known for its ability to activate different substrates, such as amides, sulfoxides, and phosphorus oxides, for further chemical transformations .

Synthesis Analysis

The synthesis of triflic anhydride involves the reaction of trifluoromethanesulfonic acid with reagents that can facilitate the formation of the anhydride. In some cases, it can be generated in situ during reactions, such as the protonation of trifluoromethanesulfonic acid to form trifluoromethyldihydroxyoxosulfonium hexafluoridoantimonate, which is a related compound10.

Molecular Structure Analysis

The molecular structure of triflic anhydride is characterized by the presence of two trifluoromethanesulfonyl groups connected via an oxygen atom. The electron-withdrawing nature of the trifluoromethyl groups contributes to the reactivity of the anhydride. The molecular and crystal structures of related compounds, such as bis((trifluoromethyl)sulfonyl)amine, have been studied to understand the electron delocalization and bond characteristics in these types of compounds .

Chemical Reactions Analysis

Triflic anhydride is used in a variety of chemical reactions. It can activate thioglycosides to form glycosyl triflates, which can then be converted to glycosides . It is also used in the isomerization of kinetic enol derivatives to their thermodynamically favored isomers and in the nitration of aromatic compounds . Additionally, it has been used in the trifluoromethylation of alkenes and alkynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of triflic anhydride are closely related to its reactivity as a strong electrophile. It is a potent Lewis acid catalyst, as demonstrated in the acylation of alcohols with acid anhydrides . Its ability to activate various substrates for nucleophilic attack makes it a valuable reagent in organic synthesis . The properties of triflic anhydride also allow for the development of metal-free activation systems for the formation of glycosyl triflates .

Relevant Case Studies

Case studies involving triflic anhydride include its use in the selective macrolactonization of omega-hydroxy carboxylic acids , the low-temperature conversion of thioglycosides to glycosyl triflates , and the catalysis of isomerization reactions . The use of triflic anhydride in the nitration of aromatic compounds under mild conditions , as well as in the copromoted trifluoromethylation of alkenes and alkynes , showcases its versatility in organic synthesis. Additionally, the use of iron(III) trifluoroacetate and trifluoromethanesulfonate as recyclable Lewis acid catalysts in solvent-free condensation protocols highlights the practical applications of triflic anhydride derivatives .

Scientific Research Applications

Catalyst in Acylation

Trifluoromethanesulfonic anhydride is used as a catalyst in the acylation of alcohols with acid anhydrides. Its high catalytic activity is effective for acylating primary, secondary, and tertiary alcohols, including those that are sterically hindered. This process is particularly useful for macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Activation in Organic Synthesis

Trifluoromethanesulfonic anhydride acts as a strong electrophilic activator in synthetic organic chemistry, leading to the formation of a versatile triflate intermediate. This intermediate is highly reactive and can be used in a variety of nucleophilic trapping reactions to produce novel compounds, particularly in amide, sulfoxide, and phosphorus oxide chemistry (Huang & Kang, 2021).

Electrophilic Nitrating Agent

Trifluoromethanesulfonic anhydride is a highly effective electrophilic nitrating agent for a series of aromatics, yielding high yields under mild conditions. Its use in nitration showcases its versatility in different chemical reaction pathways (Olah et al., 1992).

Self-Immolative Reduction of Sulfoxides

In the absence of added nucleophilic species, trifluoromethanesulfonic anhydride, when used with sulfoxides, results in the reduction of the sulfoxide to a sulfane. This demonstrates its utility in creating unique chemical transformations (Macé et al., 2010).

Formation of Highly Electrophilic Intermediates

Trifluoromethanesulfonic anhydride is used in the electrophilic activation of amides, forming highly electrophilic and reactive intermediates. These intermediates can engage in various reaction pathways, showcasing the compound's ability to facilitate diverse chemical transformations (Kaiser & Maulide, 2016).

Generation of Glycosyl Triflates

Trifluoromethanesulfonic anhydride, in combination with other reagents, can activate thioglycosides to form glycosyl triflates. These triflates are then easily converted to glycosides, demonstrating its utility in complex carbohydrate chemistry (Crich & Smith, 2001).

Synthesis of Amides from Ketoximes

The compound is successfully used as a reagent in the Beckmann rearrangement for the conversion of ketoximes into amides. This application highlights its efficiency in synthesizing a variety of amide compounds (Kalkhambkar & Savanur, 2015).

Trifluoromethylation Reagent

Trifluoromethanesulfonic anhydride is used as a cost-efficient and practical reagent for trifluoromethylation, particularly in the development of (hetero)arenes. Its low cost and abundant availability make it a favorable choice for synthesizing trifluoromethylated compounds (Ouyang et al., 2018).

Safety And Hazards

Trifluoromethanesulfonic anhydride is considered hazardous. It is corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is an aggressive electrophile and readily hydrolyzes to the strong acid triflic acid . It is very harmful to skin and eyes .

Future Directions

Recent research has shown promising developments in the use of Trifluoromethanesulfonic anhydride. Its utilization as an activator for nitrogen-containing heterocycles, nitriles, and nitro groups has become a promising tool for the development of new valuable methods . Additionally, it has been used as an efficient radical trifluoromethylation and trifluoromethylthiolation reagent due to the contained SO2CF3 fragment .

properties

IUPAC Name

trifluoromethylsulfonyl trifluoromethanesulfonate
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InChI

InChI=1S/C2F6O5S2/c3-1(4,5)14(9,10)13-15(11,12)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKHJLXJJJATHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2F6O5S2
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DSSTOX Substance ID

DTXSID501014629
Record name Trifluoromethanesulfonic anhydride
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Molecular Weight

282.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless hygroscopic liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Trifluoromethanesulfonic anhydride
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Vapor Pressure

8.0 [mmHg]
Record name Trifluoromethanesulfonic anhydride
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Product Name

Trifluoromethanesulfonic anhydride

CAS RN

358-23-6
Record name Trifluoromethanesulfonic anhydride
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Record name Trifluoromethanesulfonic anhydride
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-anhydride
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Record name Trifluoromethanesulfonic anhydride
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Record name Trifluoromethanesulphonic anhydride
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Record name TRIFLUOROMETHANESULFONIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

The title compound, MS: m/e=244.1 (M+) was obtained as a light yellow oil (96% yield) using trifluoro-methanesulfonic acid indan-5-yl ester obtained in turn from indan-5-ol by treatment with trifluoro-methanesulfonic anhydride, DMAP and triethylamine in CH2Cl2 at −70° C. to 20° C.
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trifluoro-methanesulfonic acid indan-5-yl ester
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Synthesis routes and methods II

Procedure details

As it is described in Table 2 that the yield of pentafluorophenylbis(triflyl)methane is 45%, it was revealed that when pentafluorophenylbis(triflyl)methane is produced using a pentafluoromethylbromide, both of pentafluorophenylbis(triflyl)methane and 4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane can be obtained at a ratio of 1:1 (45% yield, respectively). However, it was found out that when 1.0 equivalent weight of t-BuLi and 0.5 equivalent weight of Tf2O are used, the production of 4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane is completely suppressed, and pentafluorophenylbis(triflyl)methane can be obtained at 95% yield with Tf2O as a base. Consequently, the reactions of pentafluorophenylbis(triflyl)methane with the various types of alkyl lithium reagents were examined, in order to determine the generality and range of the nucleophilic substitution specific to the para position of pentafluorophenylbis(triflyl)methane. Table 3 shows the types of alkyl lithium reagents, the reaction conditions and the yield of the para position substituents of pentafluorophenylbis(triflyl)methane. The para position substituents of pentafluorophenylbis(triflyl)methane shown in Table 3 are obtained by washing the reaction product obtained by reacting pentafluorophenylbis(triflyl)methane with alkyl lithium reagent, with a hydrochloric solution. The “Bn” shown in Table 3 represents a benzyl group.
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4-tert-butyl-2,3,5,6-tetrafluorophenylbis(triflyl)methane
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Synthesis routes and methods III

Procedure details

This invention pertains to a process for the preparation of trifluoromethanesulfonic acid anhydride (triflic anhydride) by the disproportionation of a mixed anhydride comprising a trifluoromethane-sulfonyl acyl residue and a carboxyl residue. More particularly, this invention pertains to a process for the preparation of trifluoromethane-sulfonic acid anhydride by the steps of (1) forming a mixed anhydride comprising a trifluoromethanesulfonyl acyl residue and a carboxyl residue by contacting trifluoromethanesulfonic acid or a derivative thereof with a carboxyl compound selected from ketene, dialkyl ketenes, carboxylic acids, and derivatives of carboxylic acids and (2) subjecting the mixed anhydride to reactive distillation wherein the mixed anhydride undergoes disproportionation to produce triflic anhydride and a higher boiling carboxylic acid anhydride.
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carboxyl
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carboxyl
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dialkyl ketenes
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carboxylic acids
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carboxylic acids
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anhydride
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Synthesis routes and methods IV

Procedure details

The process of the present invention may be operated in a batch, continuous or semi-continuous manner. For example, the process may be carried out by first reacting a ketene and triflic acid in a reaction vessel equipped with a distillation column. This vessel containing the mixed anhydride then may be heated to effect reactive distillation of the contents of the reaction vessel and recover triflic anhydride from the upper section of the distillation column. The process for the coproduction of triflic anhydride and a carboxylic acid anhydride, e.g., acetic or isobutyric anhydride, preferably is carried out in a continuous or semi-continuous manner comprising the steps of: (1) introducing a ketene reactant such as ketene or dimethylketene and triflic acid to a reaction vessel wherein the ketene reactant and triflic acid react to form a product comprising a mixed anhydride, e.g., acetyl triflate or isobutyryl triflate; (2) removing product from the reaction vessel and introducing it into the mid-section of a reactive distillation column wherein the mixed anhydride disproportionates to form triflic anhydride and a carboxylic anhydride, e.g. acetic or isobutyric anhydride; (3) removing triflic anhydride from the upper section of the reactive distillation column; and (4) removing a carboxylic anhydride from the lower section of the reactive distillation column.
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anhydride
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anhydride
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acetyl triflate
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isobutyryl triflate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoromethanesulfonic anhydride

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